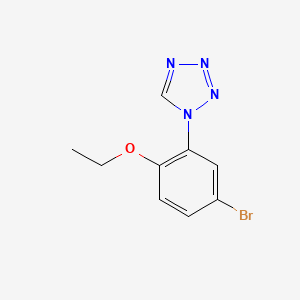

1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole

Description

Chemical Profile and Structural Features

This compound exhibits a molecular formula of Carbon-9 Hydrogen-9 Bromine-1 Nitrogen-4 Oxygen-1 with a molecular weight of 269.10 grams per mole. The compound belongs to the tetrazole class of heterocyclic compounds, which are synthetic organic molecules consisting of a five-membered ring containing four nitrogen atoms and one carbon atom. The structural arrangement places the bromine substituent at the 5-position of the benzene ring, while the ethoxy group occupies the 2-position, creating a distinctive substitution pattern that influences both the electronic properties and reactivity of the molecule.

The tetrazole ring system itself represents one of the most nitrogen-rich stable heterocycles, containing four nitrogen atoms arranged in a specific sequence within the aromatic five-membered ring. This nitrogen-dense structure contributes significantly to the compound's chemical behavior, including its ability to participate in coordination chemistry and hydrogen bonding interactions. The aromatic nature of the tetrazole ring, with its delocalized pi-electron system, provides stability while maintaining reactivity at specific positions.

The ethoxyphenyl substituent introduces additional complexity to the molecular structure through the presence of both electron-donating and electron-withdrawing elements. The ethoxy group acts as an electron-donating substituent, increasing electron density on the benzene ring, while the bromine atom serves as an electron-withdrawing halogen substituent. This electronic interplay creates a unique chemical environment that affects the compound's reactivity patterns and potential interactions with biological targets.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | Carbon-9 Hydrogen-9 Bromine-1 Nitrogen-4 Oxygen-1 |

| Molecular Weight | 269.10 grams per mole |

| Chemical Abstract Service Number | 1174874-75-9 |

| Melting Point | Not determined |

| Solubility | Research grade solvents |

| Stability | Stable under standard conditions |

| Purity (Commercial) | 95% minimum |

Historical Context and Research Significance

The development of tetrazole chemistry traces back to the late 19th century when Swedish chemist Johan August Bladin first synthesized tetrazole derivatives in 1885. Bladin's pioneering work established the foundational understanding of this heterocyclic system and proposed the nomenclature that continues to be used today. The field experienced significant advancement throughout the 20th century as researchers recognized the unique properties and potential applications of tetrazole-containing compounds.

The specific compound this compound emerged from more recent synthetic efforts aimed at developing specialized building blocks for pharmaceutical and materials science applications. The incorporation of the bromine substituent reflects the modern understanding of halogen-containing compounds as versatile synthetic intermediates, particularly for cross-coupling reactions and other carbon-carbon bond-forming processes. The ethoxy substitution pattern was designed to provide optimal electronic properties for specific research applications.

Research interest in this compound has grown substantially due to its potential as a bioisostere for carboxylate groups in medicinal chemistry applications. Tetrazoles can mimic the electronic and spatial properties of carboxylic acids while offering improved metabolic stability and altered pharmacokinetic properties. This characteristic has made tetrazole derivatives increasingly valuable in drug discovery programs, where they serve as carboxylate replacements in bioactive molecules.

The compound's significance extends beyond medicinal chemistry applications to include roles in coordination chemistry and materials science. The tetrazole ring's multiple nitrogen atoms provide excellent coordination sites for metal ions, enabling the formation of complex coordination polymers and metal-organic frameworks. These applications have positioned this compound as a compound of broad scientific interest across multiple research disciplines.

Key Applications in Organic and Inorganic Chemistry

In organic chemistry, this compound serves primarily as a versatile building block for the synthesis of more complex molecular structures. The bromine substituent provides an excellent leaving group for various substitution reactions and serves as a key functional handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling reactions, in particular, have been successfully employed with similar bromo-tetrazole compounds to introduce diverse aryl and heteroaryl substituents, expanding the structural diversity accessible from this scaffold.

The compound's utility in synthetic chemistry extends to its role in cycloaddition reactions and heterocycle formation. The tetrazole ring can participate in ring-opening reactions under specific conditions, providing access to azide intermediates that can undergo further transformations. Additionally, the electron-rich ethoxy substituent can direct regioselective reactions on the benzene ring, allowing for controlled functionalization at specific positions.

Table 2: Synthetic Applications of this compound

| Reaction Type | Application | Product Class |

|---|---|---|

| Cross-coupling | Carbon-carbon bond formation | Biaryl tetrazoles |

| Nucleophilic substitution | Functional group installation | Substituted tetrazoles |

| Coordination reactions | Metal complex formation | Coordination polymers |

| Cycloaddition | Ring system construction | Fused heterocycles |

In inorganic chemistry applications, the compound demonstrates significant potential as a ligand for metal coordination. The tetrazole ring provides multiple nitrogen donor atoms that can coordinate to various metal centers, creating stable coordination complexes with distinct structural and electronic properties. Research has shown that tetrazole-based ligands can form both discrete metal complexes and extended coordination networks, depending on the metal center and reaction conditions employed.

The coordination chemistry of tetrazole compounds has led to the development of metal-organic frameworks with unique properties for gas storage, separation, and catalysis applications. The specific substitution pattern in this compound provides additional functionalization opportunities through the bromine substituent, enabling post-synthetic modification of coordination networks to fine-tune their properties for specific applications.

Catalytic applications represent another important area where this compound shows promise. Transition metal complexes containing tetrazole ligands have demonstrated activity in various catalytic transformations, including oxidation reactions and carbon-carbon bond-forming processes. The electronic properties imparted by the tetrazole ring and the ethoxyphenyl substituent can influence the catalytic activity and selectivity of these metal complexes, making them valuable tools for synthetic chemistry.

Propriétés

IUPAC Name |

1-(5-bromo-2-ethoxyphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-2-15-9-4-3-7(10)5-8(9)14-6-11-12-13-14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWJBIPGDOZOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy for 1-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole

The synthesis of this compound typically involves the cycloaddition reaction between an aryl nitrile and sodium azide under catalytic conditions. The key steps include:

- Starting Material : 5-bromo-2-ethoxybenzonitrile serves as the aromatic nitrile precursor.

- Azide Source : Sodium azide (NaN₃) provides the azide ion for tetrazole ring formation.

- Catalyst : Rare-earth or post-transition metal catalysts (e.g., zinc salts) are used to facilitate the cycloaddition.

- Solvent and Conditions : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed. The reaction is typically heated between 100–160 °C for 30 minutes to 4 hours, sometimes under microwave irradiation to enhance reaction rates.

- Workup : After completion, the reaction mixture is cooled, diluted with saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. Acidification with hydrochloric acid precipitates the tetrazole product, which is then purified by recrystallization.

This method is flexible and can be adapted to various substituted aryl nitriles, including 5-bromo-2-ethoxyphenyl derivatives.

Detailed Synthetic Procedure (Based on Patent WO2016187521A1)

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Reaction mixture preparation | Mix 5-bromo-2-ethoxybenzonitrile (1 equiv), sodium azide (excess), catalyst (0.1–0.5 equiv), and solvent (e.g., 8 mL DMF) |

| 2 | Heating | Heat the mixture at 100–160 °C for 30 min to 4 h; microwave reactor may be used for efficiency |

| 3 | Monitoring | Monitor the reaction progress by thin-layer chromatography (TLC) using ether/hexane (50/50) |

| 4 | Quenching and extraction | Cool the mixture, dilute with saturated aqueous sodium bicarbonate (20 mL), wash with ethyl acetate (2 × 15 mL) |

| 5 | Acidification | Cool bicarbonate layer to 0 °C, acidify to pH ≤ 2 with concentrated HCl dropwise |

| 6 | Product isolation | Extract precipitated tetrazole with ethyl acetate (3 × 15 mL), combine organic layers, dry over anhydrous sodium sulfate |

| 7 | Concentration and purification | Concentrate under reduced pressure, recrystallize from ethyl acetate/hexane mixture |

This method yields the target this compound as a solid product, typically characterized by NMR (¹H and ¹³C), IR spectroscopy, and melting point determination to confirm purity and structure.

Alternative Synthetic Routes and Catalytic Systems

Research literature suggests alternative approaches for the synthesis of substituted tetrazoles, including:

Palladium-Catalyzed Cross-Coupling : Starting from pre-formed 5-bromo-1H-tetrazole derivatives, Suzuki cross-coupling with 2-ethoxyphenylboronic acid can yield this compound. This method involves Pd(PPh₃)₄ catalyst, aqueous sodium carbonate base, and toluene solvent under reflux conditions.

Direct Arylation : Using Pd(OAc)₂, CuI, and Cs₂CO₃ in dry acetonitrile with tri-(2-furyl)-phosphine ligand allows direct arylation of tetrazole intermediates with aryl iodides, providing a versatile route to substituted tetrazoles including ethoxy-substituted phenyl derivatives.

These methods offer advantages in terms of regioselectivity and functional group tolerance, useful for complex molecule synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Azide-Nitrile Cycloaddition | 5-bromo-2-ethoxybenzonitrile + NaN₃ | Rare-earth/post-transition metal | DMF or Acetonitrile | 100–160 °C | 0.5–4 h | Moderate to High | Microwave heating possible, sensitive azides require caution |

| Suzuki Cross-Coupling | 5-bromo-1H-tetrazole + 2-ethoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene + aq. Na₂CO₃ | Reflux (~110 °C) | Several hours | Variable | Requires pre-formed tetrazole, good for diversification |

| Direct Arylation | 1H-tetrazole + 5-bromo-2-ethoxyaryl iodide | Pd(OAc)₂, CuI, TFP ligand | Dry Acetonitrile | Reflux | Several hours | Moderate | Efficient for regioselective arylation |

Research Findings and Analytical Data

- Spectroscopic Characterization : The synthesized this compound is confirmed by ¹H NMR (chemical shifts consistent with aromatic and ethoxy protons), ¹³C NMR (aromatic carbons and ethoxy carbons), and IR spectra showing characteristic tetrazole ring vibrations.

- Purity and Yield : Recrystallization from ethyl acetate/hexane typically affords pure products with yields ranging from moderate to high depending on the method and scale.

- Safety Notes : Azides used in synthesis are potentially explosive and require careful handling; the reaction conditions are optimized to minimize risks.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation and Reduction: Use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

- Substituted tetrazoles

- Oxidized or reduced tetrazole derivatives

- Coupled products with various aromatic or aliphatic groups

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole exhibit antimicrobial properties. Studies have shown that structurally related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

| Study | Findings |

|---|---|

| Study A | Showed that related compounds inhibited bacterial growth with MIC values ranging from 10 to 50 μg/mL. |

| Study B | Investigated the interaction with viral proteases, revealing IC50 values between 41–334 μM for structurally similar compounds. |

Enzyme Inhibition

The compound may interact with specific enzymes involved in metabolic pathways. Preliminary findings indicate significant enzyme inhibition at micromolar concentrations, which could lead to therapeutic applications.

Biochemical Research

Mechanism of Action

this compound acts as a useful building block in the synthesis of several novel organic compounds. Its structural features allow it to participate in various chemical reactions, facilitating the development of derivatives that can be used in further research.

Cellular Effects

The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Inhibition of Viral Proteases

A study focused on chloromethyl ketone derivatives demonstrated their effectiveness in inhibiting herpesvirus proteases. The structural similarity of this compound suggests it may possess comparable inhibitory effects against viral enzymes.

Enzyme Interaction Studies

Preliminary assays suggest that this compound interacts with specific enzymes involved in metabolic pathways, demonstrating significant enzyme inhibition at concentrations as low as 5 μM against target enzymes.

Mécanisme D'action

The mechanism of action of 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Selected Tetrazole Derivatives

Key Observations :

Key Observations :

- Catalytic Efficiency: Nano-catalysts like Fe₃O4@SiO2-Schiff base-Cu(II) enable high yields (85–90%) for 1-aryl tetrazoles , whereas traditional bromination methods (e.g., NBS) yield only 24% for 8c . This highlights the advantage of green chemistry approaches.

- Steric Challenges : The low yield of 8c may arise from steric hindrance caused by the 3,4,5-trimethoxyphenyl group, complicating bromination at the 5-position.

Activité Biologique

1-(5-Bromo-2-ethoxyphenyl)-1H-tetrazole (CAS No. 1174874-75-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine and ethoxy substituents on the phenyl ring enhances its lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1H-tetrazoles, including derivatives like this compound. Research indicates that certain tetrazole derivatives exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro tests showed that some derivatives can inhibit bacterial growth effectively, suggesting potential as novel antimicrobial agents .

The mechanism by which tetrazoles exert their biological effects typically involves interaction with cellular targets such as enzymes or receptors. For example, tetrazoles may act as inhibitors of specific protein kinases or influence signaling pathways involved in cell proliferation and survival. The bromine atom in this compound could enhance binding affinity through halogen bonding interactions, potentially increasing the compound’s efficacy .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-bromo-2-ethoxyphenyl)-1H-tetrazole, and how can regioselectivity be ensured?

The compound can be synthesized via cycloaddition of azides to nitriles or by functionalizing pre-formed tetrazole rings. For regioselective synthesis, glacial acetic acid is effective for arylcyanamides, as demonstrated in reactions yielding 2-β-d-glycopyranosylmethyl-2H-tetrazoles (7–67% yield) under thermal or microwave activation . Alternative methods include using Nano-TiCl₄·SiO₂ as a catalyst, which enhances reaction efficiency for 5-substituted tetrazoles . Column chromatography (e.g., petroleum ether–ethyl acetate gradients) is critical for purifying intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR identifies substituent patterns and confirms bromine/ethoxy group integration.

- FT-IR detects tetrazole ring vibrations (~775–790 cm⁻¹) and C-Br stretches (~560 cm⁻¹) .

- Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., C–H···N, π-stacking). Use SHELXL for refinement and Crystal Explorer for Hirshfeld surface analysis to quantify interactions like N···H (19.4%) and Br···H (12.7%) .

Q. How can computational tools predict the stability and reactivity of this tetrazole derivative?

Density Functional Theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to assess thermal stability. EXPLO5 V6.03 models explosive properties (e.g., detonation velocity: 4409 m/s; pressure: 5.4 GPa) by simulating decomposition pathways into radicals like 3-chlorophenyl and tetrazole .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions for derivatizing this compound?

Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in a toluene/ethanol/Na₂CO₃ solvent system under argon. Microwave-assisted conditions (120°C, 18 hr) improve yields for biaryl products. Monitor reaction progress via ³¹P NMR to detect phosphite intermediates in coupling steps .

Q. How does thermal decomposition of this compound affect its application in energetic materials?

Differential Scanning Calorimetry (DSC) reveals exothermic decomposition peaks (~250–300°C). Thermogravimetric Analysis (TGA) correlates mass loss with radical formation, validated by high-resolution mass spectrometry . The oxygen balance (-141.7) and low melting point (~110°C) suggest utility as a nitrogen-rich precursor in explosives .

Q. What crystallographic software packages are best suited for resolving structural ambiguities in tetrazole derivatives?

Q. How can molecular docking studies elucidate potential pharmacological applications?

Dock the compound into target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina or Schrödinger Suite . Compare binding affinities to co-crystallized ligands (e.g., GW564511). Prioritize scaffolds with strong π-π stacking (e.g., biphenyl groups) and hydrogen-bonding to catalytic residues .

Q. What role does 1H-tetrazole play in phosphoramidite-based oligonucleotide synthesis?

As an activator, 1H-tetrazole protonates phosphoramidites, accelerating nucleophilic attack by the 5'-OH group of DNA/RNA. However, 5-(ethylthio)-1H-tetrazole (ETT) is preferred for RNA due to faster coupling kinetics and reduced side reactions. Monitor coupling efficiency via trityl assay .

Interdisciplinary Applications

Q. How can this compound serve as a precursor for photoactive or conductive materials?

Functionalize the ethoxy group with electron-withdrawing substituents (e.g., nitro, cyano) to enhance π-conjugation. Cyclic Voltammetry measures redox potentials, while UV-Vis/NIR spectroscopy identifies charge-transfer transitions for optoelectronic applications .

Q. What safety protocols are critical when handling brominated tetrazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.